molecular formula C15H13FN4O3 B10941888 1-[(2-fluorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide

1-[(2-fluorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10941888
M. Wt: 316.29 g/mol
InChI Key: KBMMWWOLOGGJPW-UHFFFAOYSA-N
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Description

1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a fluorophenoxy group, a methyl-isoxazolyl group, and a pyrazole carboxamide moiety

Preparation Methods

The synthesis of 1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenoxy intermediate. This can be achieved by reacting 2-fluorophenol with an appropriate alkylating agent under basic conditions.

    Synthesis of the Isoxazolyl Intermediate: The next step involves the synthesis of the 5-methyl-3-isoxazolyl intermediate. This can be accomplished through a cyclization reaction of suitable precursors, such as 3-methyl-2-nitropropene and hydroxylamine.

    Coupling Reaction: The final step involves the coupling of the fluorophenoxy intermediate with the isoxazolyl intermediate. This can be achieved using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a suitable catalyst.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation may include carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. The major products formed from reduction may include alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Scientific Research Applications

1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets.

    Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to modulate specific molecular pathways and targets, making it a candidate for drug development.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and pesticides. It is also explored for its potential use in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-1H-PYRAZOL-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a similar structure but lacks the isoxazolyl group. It may exhibit different chemical and biological properties.

    1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-1H-ISOXAZOL-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a similar structure but with a different substitution pattern on the isoxazolyl group. It may have different reactivity and biological activity.

    1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-4-CARBOXAMIDE: This compound has a similar structure but with a different substitution pattern on the pyrazole ring. It may exhibit different chemical and biological properties.

The uniqueness of 1-[(2-FLUOROPHENOXY)METHYL]-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C15H13FN4O3

Molecular Weight

316.29 g/mol

IUPAC Name

1-[(2-fluorophenoxy)methyl]-N-(5-methyl-1,2-oxazol-3-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C15H13FN4O3/c1-10-8-14(19-23-10)17-15(21)12-6-7-20(18-12)9-22-13-5-3-2-4-11(13)16/h2-8H,9H2,1H3,(H,17,19,21)

InChI Key

KBMMWWOLOGGJPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F

Origin of Product

United States

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